molecular formula C7H11N2OP B6241894 3-(dimethylphosphoryl)pyridin-2-amine CAS No. 2229830-69-5

3-(dimethylphosphoryl)pyridin-2-amine

Cat. No.: B6241894
CAS No.: 2229830-69-5
M. Wt: 170.1
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Description

3-(Dimethylphosphoryl)pyridin-2-amine is a chemical compound that has garnered significant attention in scientific research due to its diverse range of applications. This compound is characterized by the presence of a dimethylphosphoryl group attached to the pyridin-2-amine structure, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethylphosphoryl)pyridin-2-amine can be achieved through various methods. One common approach involves the Suzuki cross-coupling reaction. This method utilizes commercially available 5-bromo-2-methylpyridin-3-amine as a starting material, which undergoes a palladium-catalyzed cross-coupling reaction with arylboronic acids to yield the desired pyridine derivatives . The reaction conditions typically involve the use of palladium catalysts, such as Pd(OAc)2, and bases like potassium carbonate, in solvents such as toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cross-coupling reactions. The scalability of these reactions allows for efficient production of the compound in significant quantities. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylphosphoryl)pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorylated pyridine derivatives, while reduction can produce amine-functionalized pyridines.

Scientific Research Applications

3-(Dimethylphosphoryl)pyridin-2-amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(dimethylphosphoryl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating biological processes. For example, it may inhibit mitogen-activated protein kinase 14, leading to downstream effects on cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Dimethylphosphoryl)pyridin-2-amine is unique due to the presence of the dimethylphosphoryl group, which imparts specific chemical reactivity and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

2229830-69-5

Molecular Formula

C7H11N2OP

Molecular Weight

170.1

Purity

95

Origin of Product

United States

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